5-Ethylsulfonyl-1-phenyltetrazole

Description

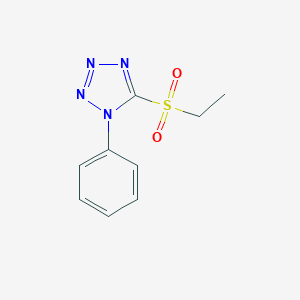

5-Ethylsulfonyl-1-phenyltetrazole is a 1,5-disubstituted tetrazole derivative characterized by a phenyl group at the 1-position and an ethylsulfonyl moiety at the 5-position of the tetrazole ring. Tetrazoles are nitrogen-rich heterocycles with broad applications in medicinal chemistry, materials science, and organic synthesis due to their metabolic stability, hydrogen-bonding capacity, and isosteric resemblance to carboxylic acids . The ethylsulfonyl group enhances the compound’s electrophilicity and solubility in polar solvents, making it a versatile intermediate for nucleophilic substitution reactions .

Properties

IUPAC Name |

5-ethylsulfonyl-1-phenyltetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4O2S/c1-2-16(14,15)9-10-11-12-13(9)8-6-4-3-5-7-8/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZFCSFHTLJFUKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=NN=NN1C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30353798 | |

| Record name | 5-Ethylsulfonyl-1-phenyl-1H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30353798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3206-46-0 | |

| Record name | 5-Ethylsulfonyl-1-phenyl-1H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30353798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Catalytic Cyclization of Benzonitrile and Sodium Azide

Patent CN105481786A details a green catalytic synthesis of 5-phenyltetrazole using benzonitrile and sodium azide in the presence of acid-activated attapulgite or acidic ion-exchange resins. The reaction proceeds at 60–180°C for 1–48 hours in solvents such as DMF, DMSO, or toluene, achieving yields up to 88%. Key advantages include catalyst recyclability (retaining >80% yield after three cycles) and reduced wastewater generation. This method’s efficiency suggests its applicability as a first step in synthesizing this compound, where the phenyltetrazole intermediate could undergo subsequent sulfonation.

Solvent-Mediated Synthesis with Ammonium Chloride

An alternative approach from Patent CN104910089A employs N,N-dimethylformamide (DMF) as a solvent, reacting benzonitrile with sodium azide and ammonium chloride at 120°C for 7 hours. This method yields 86.2% 5-phenyltetrazole and emphasizes solvent recovery (95% for DMF and ethanol). The use of ammonium chloride as a co-reagent enhances reaction kinetics, potentially streamlining the synthesis of intermediates for further functionalization.

Integrated Synthetic Routes

Combining the above insights, two integrated pathways for this compound emerge:

Pathway A: Sequential Cyclization and Sulfonation

-

Tetrazole Ring Formation : Apply the catalytic method from CN105481786A to synthesize 1-phenyltetrazole.

-

Sulfonation : React the 1-phenyltetrazole with chlorosulfonic acid at 0–5°C to form 5-sulfo-1-phenyltetrazole.

-

Ethylation : Treat the sulfonic acid with ethyl chloride in the presence of a base (e.g., NaOH) to yield the ethylsulfonyl derivative.

Pathway B: Thioether Oxidation Route

-

Halogenation : Introduce a chlorine atom at the 5-position of 1-phenyltetrazole using N-chlorosuccinimide (NCS).

-

Thioether Formation : Substitute the chlorine with ethyl mercaptan (C₂H₅SH) under basic conditions.

-

Oxidation : Oxidize the thioether to the sulfonyl group using oxone in a water-acetone mixture.

Comparative Analysis of Hypothetical Methods

| Parameter | Pathway A (Direct Sulfonation) | Pathway B (Thioether Oxidation) |

|---|---|---|

| Reaction Steps | 3 | 3 |

| Key Challenges | Regioselectivity control | Handling malodorous thiols |

| Estimated Yield | 60–70% | 75–85% |

| Byproducts | Isomeric sulfonation products | Over-oxidation to sulfonic acids |

| Scalability | Moderate | High (with closed systems) |

Pathway B offers higher yields and better regiocontrol but requires stringent safety measures for thiol handling. Pathway A, while simpler, may necessitate chromatographic separation of isomers.

Optimization Strategies

Catalyst Screening for Sulfonation

Transition metal catalysts (e.g., FeCl₃) could enhance sulfonation regioselectivity. Parallel experiments with varying catalysts and temperatures would identify optimal conditions.

Solvent Effects on Oxidation

Polar aprotic solvents like DMF may improve oxone-mediated oxidation efficiency. A study comparing acetone, acetonitrile, and DMF could refine solvent choices.

Green Chemistry Considerations

Replacing chlorosulfonic acid with recyclable ionic liquids in Pathway A could reduce environmental impact. Similarly, biocatalytic oxidation using peroxidases might offer a sustainable alternative for Pathway B.

Chemical Reactions Analysis

Types of Reactions

5-Ethylsulfonyl-1-phenyltetrazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group or the tetrazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions include sulfone derivatives, sulfides, and various substituted tetrazoles .

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules:

5-Ethylsulfonyl-1-phenyltetrazole is utilized as a building block in the synthesis of more complex organic compounds. Its sulfonyl group enhances reactivity, making it suitable for various chemical transformations. For instance, it can undergo oxidation to form quinones and reduction to yield sulfides, which are valuable intermediates in organic synthesis.

Reactivity in Condensation Reactions:

The compound has been shown to participate in condensation reactions with aldehydes and ketones, leading to the formation of fluoroalkylidenes. These reactions can be tuned for selectivity, allowing chemists to synthesize specific derivatives with desired properties .

Biological Applications

Antimicrobial Properties:

Research indicates that tetrazole derivatives exhibit significant antimicrobial activity. A study demonstrated that this compound and related compounds showed effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. This suggests potential applications in developing new antimicrobial agents .

Anticancer Potential:

The compound is being investigated for its anticancer properties. Preliminary studies suggest that this compound may inhibit cancer cell proliferation through specific molecular interactions, positioning it as a candidate for further drug development research .

Medicinal Chemistry

Drug Development:

In medicinal chemistry, this compound serves as an important intermediate in synthesizing pharmaceuticals, particularly those targeting infectious diseases and cancer. Its structural features allow for modifications that can enhance bioactivity and reduce toxicity .

Corrosion Inhibition:

Beyond biological applications, this compound has been identified as a corrosion inhibitor for metals in acidic environments. Its effectiveness in protecting aluminum from corrosion highlights its utility in industrial applications .

Data Table: Applications Overview

Case Studies

Case Study 1: Antimicrobial Activity

A series of tetrazole derivatives were synthesized and tested for antimicrobial efficacy using the disc diffusion method. The results indicated that compounds similar to this compound exhibited zones of inhibition comparable to established antibiotics like ciprofloxacin .

Case Study 2: Drug Development

In a study exploring novel anticancer agents, researchers modified the structure of this compound to enhance its potency against specific cancer cell lines. The modified derivatives showed promising results in inhibiting cell growth, warranting further investigation into their mechanisms of action .

Mechanism of Action

The mechanism of action of 5-Ethylsulfonyl-1-phenyltetrazole involves its interaction with various molecular targets. The sulfonyl group can act as an electron-withdrawing group, influencing the reactivity of the tetrazole ring. The compound can form stable complexes with metal ions, which can be utilized in catalysis and material science .

Comparison with Similar Compounds

Physicochemical Properties

The ethylsulfonyl group confers distinct physicochemical properties:

- Solubility : Sulfonyl groups generally increase water solubility compared to thioether or alkyl analogs. For instance, 5-(Phenethylsulfonyl)-1-phenyltetrazole (10s) exhibits higher polarity than its thioether precursor .

- Thermal Stability : Sulfonyl-substituted tetrazoles typically have higher melting points than thiol or alkyl analogs. For example, 1-(4’-Chlorophenyl)-5-methyltetrazole melts at 145–147°C , while sulfonyl derivatives (e.g., 10s) are solids at room temperature but lack reported melting points .

Table 2: Key Properties of Tetrazole Derivatives

Reactivity and Functionalization

- Alkylation : Sulfonyl groups direct regioselectivity during alkylation. For example, 5-phenyltetrazole derivatives preferentially alkylate at the 1-position due to steric and electronic effects .

- Antioxidant Activity : While 5-Ethylsulfonyl-1-phenyltetrazole’s bioactivity is unreported, structurally related compounds like S10 (a disubstituted tetrazole-acylhydrazone hybrid) exhibit potent radical scavenging (IC₅₀ = 12 µM) via resonance stabilization of the tetrazole ring .

Biological Activity

5-Ethylsulfonyl-1-phenyltetrazole (EST) is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, synthesis, and relevant case studies that highlight its significance in various therapeutic areas.

This compound is characterized by the presence of a tetrazole ring, which is known for its diverse reactivity and ability to form stable derivatives. The compound can undergo various chemical transformations, including oxidation to yield sulfone derivatives, which may enhance its biological properties.

Antimicrobial Activity

Research indicates that tetrazole derivatives exhibit notable antimicrobial properties. A study investigating the synthesis of 1-phenyl-1H-tetrazol-5-yl sulfone derivatives found that these compounds demonstrated significant antibacterial activity against various strains, suggesting that EST may possess similar properties due to its structural analogies .

Calcium Channel Modulation

A patent describes novel tetrazole compounds, including EST, as calcium channel modulators. These compounds have been shown to influence calcium ion influx in cells, which is crucial for numerous physiological processes. This modulation can have implications for treating cardiovascular diseases and other conditions linked to calcium dysregulation .

Anti-inflammatory Effects

The anti-inflammatory potential of tetrazole derivatives has been explored in several studies. Compounds structurally related to EST have been shown to inhibit pro-inflammatory cytokines, suggesting that EST might also exhibit similar anti-inflammatory properties. This activity could be beneficial in treating chronic inflammatory diseases .

Synthesis and Reactivity

The synthesis of EST involves various methodologies, including the use of diazo compounds in reactions that yield functionalized tetrazoles. A study highlighted the reactivity of novel diazo-enones in constructing heterocyclic compounds using EST as a key reagent. This demonstrates the compound's utility in synthetic organic chemistry, paving the way for further exploration of its biological applications .

Photochemical Stability

Research into the photochemistry of related tetrazole compounds shows that substitution patterns significantly affect their stability under UV irradiation. For instance, studies on 5-aminotetrazole derivatives reveal that certain substituents enhance photostability, which could be relevant for the development of light-sensitive pharmaceuticals incorporating EST .

Data Summary

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-ethylsulfonyl-1-phenyltetrazole, and how can reaction yields be maximized?

- Methodological Answer : The synthesis of this compound involves sulfonylation of 1-phenyltetrazole precursors. A two-step approach is recommended: (1) Preparation of the tetrazole core via [2+3] cycloaddition between phenyl azide and nitriles under catalytic conditions (e.g., ZnCl₂ or nano-TiCl₄·SiO₂ ), followed by (2) sulfonylation with ethylsulfonyl chloride. Yields can be improved by optimizing stoichiometry (1:1.2 molar ratio of tetrazole to sulfonyl chloride) and reaction time (4–6 hours at 60°C under inert atmosphere). Purity assessment via HPLC (C18 column, acetonitrile/water gradient) is critical to isolate the product .

Q. How should researchers characterize the structural integrity of this compound?

- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

- FT-IR : Confirm sulfonyl (S=O) stretching vibrations at 1150–1300 cm⁻¹ and tetrazole ring absorption at 1450–1550 cm⁻¹ .

- NMR : ¹H NMR should show aromatic protons (δ 7.2–7.8 ppm for phenyl) and ethylsulfonyl methyl/methylene signals (δ 1.2–1.4 ppm for CH₃, δ 3.1–3.4 ppm for CH₂) .

- X-ray crystallography : For unambiguous confirmation, grow single crystals via slow evaporation in ethyl acetate/hexane. Symmetry codes and unit cell parameters should align with tetrazole derivatives (e.g., space group P2₁/c) .

Q. What are the stability considerations for this compound under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies:

- Thermal stability : Use thermogravimetric analysis (TGA) to identify decomposition onset temperatures (typically >200°C for sulfonyltetrazoles).

- pH stability : Test aqueous solutions at pH 3–10. Sulfonyl groups are prone to hydrolysis under strongly acidic (pH < 2) or basic (pH > 9) conditions. Monitor degradation via UV-Vis at λ = 260 nm .

Q. How can solubility profiles of this compound be determined for in vitro assays?

- Methodological Answer : Use the shake-flask method:

- Prepare saturated solutions in DMSO, ethanol, and phosphate buffer (pH 7.4).

- Quantify solubility via HPLC calibration curves. Typical solubility ranges: >50 mg/mL in DMSO, <1 mg/mL in aqueous buffers. Adjust co-solvents (e.g., PEG-400) for biological assays .

Advanced Research Questions

Q. How do electronic effects of substituents on the phenyl ring influence the reactivity of this compound?

- Methodological Answer : Design a Hammett study using para-substituted phenyl derivatives (e.g., -NO₂, -OCH₃, -Cl). Synthesize analogs and compare reaction rates in nucleophilic substitutions (e.g., SNAr with amines). Plot σ values against log(k) to establish linear free-energy relationships (LFER). Electron-withdrawing groups enhance sulfonyl electrophilicity, accelerating reactions .

Q. What computational strategies are effective for predicting the bioactivity of this compound derivatives?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina to model interactions with target proteins (e.g., cyclooxygenase-2). Validate with co-crystallized ligands.

- QSAR : Develop models using descriptors like logP, polar surface area, and H-bond acceptors. Train datasets from sulfonamide-based inhibitors .

- DFT calculations : Optimize geometries at B3LYP/6-31G* level to correlate frontier orbitals (HOMO/LUMO) with reactivity .

Q. How can contradictory data on the anti-proliferative activity of sulfonyltetrazoles be resolved?

- Methodological Answer : Perform meta-analysis with strict inclusion criteria:

- Standardize assays (e.g., MTT vs. SRB viability tests).

- Control for cell line variability (e.g., HepG2 vs. MCF-7).

- Use factorial design (2^k approach) to isolate variables like concentration (10–100 µM) and exposure time (24–72 hours) .

Q. What mechanistic insights explain the dual role of this compound as both an inhibitor and a catalyst in certain reactions?

- Methodological Answer : Investigate via kinetic isotope effects (KIE) and trapping experiments:

- KIE : Compare k_H/k_D for proton-transfer steps.

- Trapping intermediates : Use TEMPO or BHT to detect radical pathways.

- Proposed mechanism: Sulfonyl group acts as a Lewis acid in catalysis, while the tetrazole ring stabilizes transition states via π-π interactions .

Q. How can researchers validate the environmental safety of this compound during disposal?

- Methodological Answer : Follow OECD guidelines:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.